![molecular formula C6H10O2 B3031335 7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 253876-00-5](/img/structure/B3031335.png)
7-Oxabicyclo[2.2.1]heptan-2-ol
Overview
Description
7-Oxabicyclo[2.2.1]heptan-2-ol, also known as 7-oxabicycloheptan-2-ol, is a bicyclic monoterpene alcohol. It is a naturally occurring compound that is found in a variety of plants, including garlic, ginger, and lemongrass. This compound has been studied for its potential medicinal applications, particularly in the areas of anti-inflammatory and analgesic effects.2.1]heptan-2-ol.
Scientific Research Applications
Glucose Sensing and Electrochemical Applications
7-Oxabicyclo[2.2.1]heptan-2-ol (also known as 7-azabicyclo[2.2.1]heptan-7-ol or ABHOL) has been investigated for its electrochemical properties. Researchers have explored its application in glucose sensing. Although the cyclic voltammogram for the first cycle was initially unstable, it became reproducible after subsequent cycles, enabling the electrochemical analysis of ethanol and glucose .
Substrate for Enzymatic Studies
7-Oxabicyclo[2.2.1]heptan-2-one (a derivative of 7-Oxabicyclo[2.2.1]heptane) has been employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases. These enzymes are involved in the reductive reaction of ketones .
Baeyer–Villiger Oxidation and C–C Bond Cleavage
The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a commonly used reaction to cleave a C–C bond of the 7-oxabicyclo[2.2.1]heptanes. Additionally, other routes, such as retro-Claisen, retro-Diekmann, and Grob fragmentations, have been explored for the synthesis of derivatives .
Solid Phases and Structural Investigations
Powder synchrotron X-ray diffraction studies have confirmed that 7-oxabicyclo[2.2.1]heptane forms multiple solid phases upon cooling and warming. These phases were previously indicated by spectroscopic and differential scanning calorimetry (DSC) measurements .
Mechanism of Action
Mode of Action
The mode of action of 7-Oxabicyclo[22Like other cyclic ethers, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by 7-Oxabicyclo[2.2.1]heptan-2-ol are currently unknown. It’s worth noting that 7-oxanorbornanes, a class of compounds to which 7-oxabicyclo[221]heptan-2-ol belongs, have been found to exhibit interesting biological activity
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22It’s known that 7-oxanorbornanes can generate a wide chemodiversity in a highly stereoselective manner , which may result in diverse molecular and cellular effects.
properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWCIYSWHNWHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379629 | |
Record name | 7-oxabicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[2.2.1]heptan-2-ol | |
CAS RN |
253876-00-5 | |
Record name | 7-oxabicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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